benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate
Description
Benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate is a synthetic carbamate derivative featuring a sulfonamide-linked ethyl group substituted with a para-methylphenyl moiety. The benzyl carbamate group provides hydrolytic stability, while the sulfonamide moiety may contribute to biological activity, such as carbonic anhydrase inhibition, as observed in related sulfonamide-based compounds .
Properties
IUPAC Name |
benzyl N-[1-(4-methylphenyl)sulfonylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-8-10-16(11-9-13)23(20,21)14(2)18-17(19)22-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWOIRRCADHIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396272 | |
| Record name | 2T-0342 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147169-13-9 | |
| Record name | 2T-0342 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate typically involves the reaction of benzyl carbamate with 1-[(4-methylphenyl)sulfonyl]ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate moiety can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The carbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Substituent Effects on Sulfonamide Moieties
Carbamate Backbone Variations
- Benzyl N-({4-[(4-Methylphenyl)Carbamoyl]Phenyl}Methyl)Carbamate (CAS 477847-76-0) : Replaces the sulfonamide with a carbamoylphenyl group, resulting in a molecular formula of C23H22N2O3 (molar mass 374.43 g/mol). This substitution eliminates sulfonamide-related bioactivity but introduces hydrogen-bonding capabilities via the carbamoyl group .
Physicochemical Properties
Key Observations :
- The para-methyl group in the target compound may lower solubility in polar solvents relative to unsubstituted analogs but improve bioavailability.
Biological Activity
Benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzyl group, a sulfonyl group attached to a methylphenyl ring, and a carbamate moiety. Its molecular formula is , and it has been identified with CAS number 147169-13-9. The compound's unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing it to interact with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition.
- Carbamate Moiety : This part of the molecule may interfere with enzyme activity by forming stable complexes with active sites, thereby inhibiting their function.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In studies involving cancer cell lines, it demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The observed effects are attributed to:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle progression .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate | Similar sulfonamide structure | Moderate antimicrobial activity |
| Benzyl N-{1-[(4-methylphenyl)sulfonyl]propyl}carbamate | Similar sulfonamide structure | Lower anticancer potency compared to the target compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
